molecular formula C17H24O3 B12841403 (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol CAS No. 139163-35-2

(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol

Cat. No.: B12841403
CAS No.: 139163-35-2
M. Wt: 276.4 g/mol
InChI Key: WNVDKDQMWFSCPI-BRWVUGGUSA-N
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Description

(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is a polyacetylene compound with a unique structure characterized by multiple double and triple bonds, as well as hydroxyl groups. This compound is known for its presence in certain natural sources, such as Panax ginseng, and has been studied for its potential biological activities, including antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of enantioconvergent enzyme-triggered cascade reactions, which ensure the production of the desired stereoisomer without the formation of undesired stereoisomers . The synthetic strategy typically includes the use of specific enzymes that catalyze the formation of the compound from simpler precursors.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods and enzyme engineering could potentially facilitate large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double and triple bonds can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double and triple bonds.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells, possibly by targeting key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of multiple reactive sites, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

139163-35-2

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

(3R,9R,10R)-heptadeca-1,16-dien-4,6-diyne-3,9,10-triol

InChI

InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h3-4,15-20H,1-2,5-7,10,13-14H2/t15-,16-,17-/m1/s1

InChI Key

WNVDKDQMWFSCPI-BRWVUGGUSA-N

Isomeric SMILES

C=CCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O

Canonical SMILES

C=CCCCCCC(C(CC#CC#CC(C=C)O)O)O

Origin of Product

United States

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